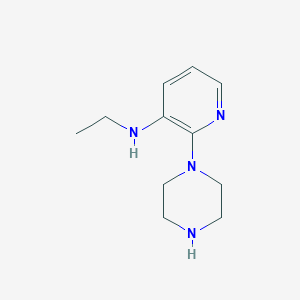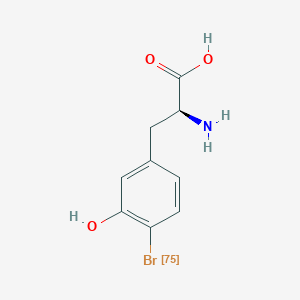
6-Bromo-m-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-m-tyrosine is a naturally occurring amino acid that has been found in marine organisms. It has been studied for its potential therapeutic applications in various medical fields, including cancer treatment and neurological disorders.
Applications De Recherche Scientifique
6-Bromo-m-tyrosine has been studied for its potential therapeutic applications in various medical fields. In cancer treatment, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neurological disorders, it has been studied for its neuroprotective effects and its ability to improve cognitive function. Additionally, it has been investigated for its potential use as a diagnostic tool for certain diseases.
Mécanisme D'action
The mechanism of action of 6-Bromo-m-tyrosine is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. In cancer treatment, it has been shown to inhibit the activity of certain enzymes involved in angiogenesis and cell proliferation. In neurological disorders, it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been suggested that 6-Bromo-m-tyrosine may modulate the activity of certain neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
6-Bromo-m-tyrosine has been shown to have various biochemical and physiological effects. In cancer treatment, it has been shown to induce apoptosis and reduce angiogenesis. In neurological disorders, it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been suggested that 6-Bromo-m-tyrosine may modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Bromo-m-tyrosine in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have low toxicity and good stability, making it a safe and reliable compound for use in research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 6-Bromo-m-tyrosine. One area of interest is its potential use in cancer immunotherapy. It has been suggested that 6-Bromo-m-tyrosine may be able to enhance the immune response against cancer cells, which could improve the efficacy of current cancer treatments. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 6-Bromo-m-tyrosine in humans.
Méthodes De Synthèse
6-Bromo-m-tyrosine can be synthesized through the bromination of m-tyrosine. The reaction is carried out in the presence of a brominating agent, such as N-bromosuccinimide (NBS), in an aqueous or organic solvent. The reaction conditions are carefully controlled to ensure the selective bromination of the meta position of the tyrosine ring. The resulting product is then purified through a series of chromatographic steps to obtain pure 6-Bromo-m-tyrosine.
Propriétés
Numéro CAS |
113714-65-1 |
|---|---|
Nom du produit |
6-Bromo-m-tyrosine |
Formule moléculaire |
C9H10BrNO3 |
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-(75Br)bromanyl-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1/i10-5 |
Clé InChI |
RLWLJYJGFKNPRZ-GCSILEIFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)[75Br] |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)Br |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)O)Br |
Synonymes |
6-BMT 6-bromo-m-tyrosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



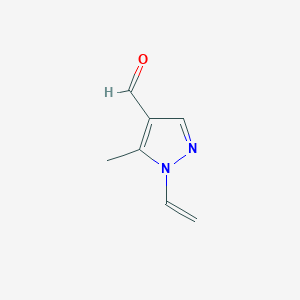
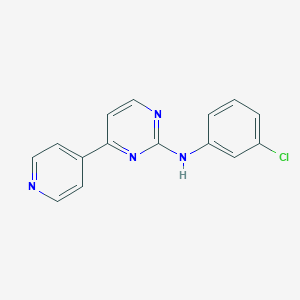
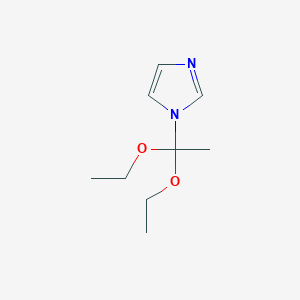
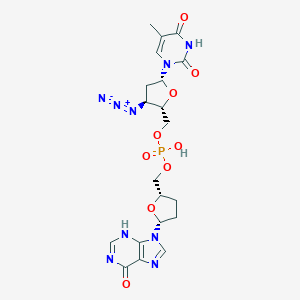
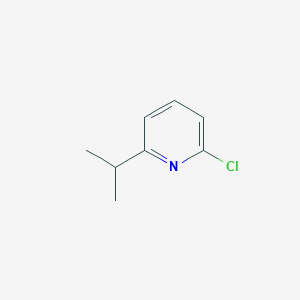

![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
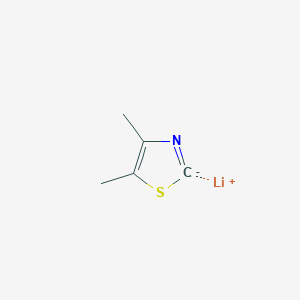
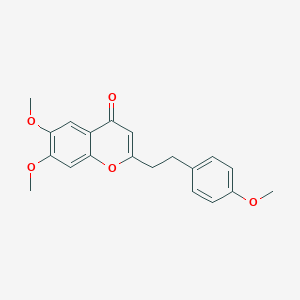
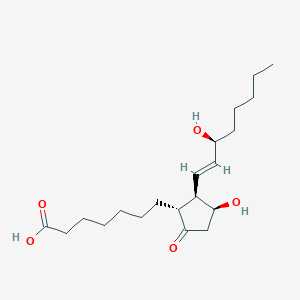
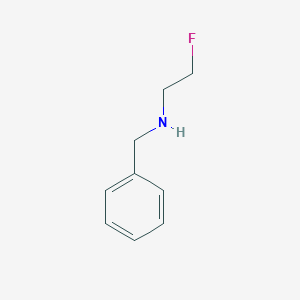
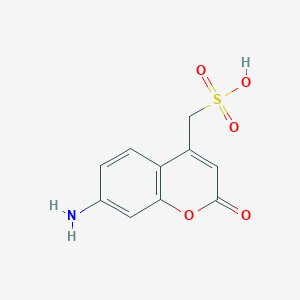
![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)
